molecular formula C7H7N3S B13672092 Thieno[2,3-d]pyrimidin-6-ylmethanamine

Thieno[2,3-d]pyrimidin-6-ylmethanamine

Cat. No.: B13672092
M. Wt: 165.22 g/mol
InChI Key: PCFKEXSYFDGJCM-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-6-ylmethanamine is a bicyclic heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-6-ylmethanamine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K pathway, which is crucial for cell proliferation and survival . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-6-ylmethanamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple pathways and its versatility in chemical reactions make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[2,3-d]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2

InChI Key

PCFKEXSYFDGJCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)CN

Origin of Product

United States

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